Bardoxolone - 218600-44-3

Bardoxolone

Catalog Number: EVT-260945
CAS Number: 218600-44-3
Molecular Formula: C31H41NO4
Molecular Weight: 491.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bardoxolone, also known as CDDO-methyl or RTA 402, is a synthetic triterpenoid derived from oleanolic acid, a naturally occurring compound found in various plants. [, ] Bardoxolone is classified as an antioxidant inflammation modulator (AIM) due to its potent induction of the Keap1-Nrf2 pathway. [] This pathway plays a crucial role in cellular defense against oxidative stress and inflammation. In scientific research, bardoxolone serves as a valuable tool to investigate the implications of Nrf2 activation in various biological processes and disease models.

Classification and Source

Bardoxolone belongs to the class of compounds known as triterpenoids, which are characterized by their multi-cyclic structure and are often found in plants. Specifically, bardoxolone is a derivative of oleanolic acid, a naturally occurring triterpenoid. Its chemical formula is C30H46O5, and it is often referred to in its methyl ester form as bardoxolone methyl (CDDO-Me) for therapeutic applications .

Synthesis Analysis

The synthesis of bardoxolone typically involves several key steps:

  1. Starting Material: The process begins with oleanolic acid as the precursor.
  2. Oxidation: Oleanolic acid undergoes oxidation to form 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid, which is a critical intermediate.
  3. Methylation: The introduction of a methyl group at specific positions enhances its pharmacological properties.
  4. Final Product Formation: The final compound is purified through crystallization or chromatography techniques.

A notable synthesis pathway described in literature involves the coupling of various intermediates using reagents such as HATU (a coupling agent) and DIPEA (a base) in dimethylformamide as a solvent, followed by purification steps to yield bardoxolone methyl .

Molecular Structure Analysis

Bardoxolone features a complex molecular structure characterized by multiple rings and functional groups. Its structural formula reveals:

  • Core Structure: A pentacyclic framework typical of triterpenoids.
  • Functional Groups: Includes a carboxylic acid group and a conjugated double bond system that contributes to its biological activity.
  • Stereochemistry: The specific arrangement of atoms around chiral centers influences its interaction with biological targets.

The molecular weight of bardoxolone is approximately 478.68 g/mol, and its melting point is reported to be around 200°C .

Chemical Reactions Analysis

Bardoxolone participates in several significant chemical reactions:

  1. Redox Reactions: It can undergo reduction or oxidation reactions due to the presence of double bonds and functional groups.
  2. Conjugation Reactions: Bardoxolone can form conjugates with proteins or other biomolecules, enhancing its therapeutic effects.
  3. Degradation Pathways: In biological systems, bardoxolone may be metabolized into various metabolites that can also exhibit biological activity.

The compound's ability to engage in these reactions underpins its utility in drug development and therapeutic applications .

Mechanism of Action

Bardoxolone exerts its effects primarily through the activation of the Nrf2 pathway. This mechanism involves:

  1. Nrf2 Activation: Bardoxolone binds to Kelch-like ECH-associated protein 1 (KEAP1), leading to the stabilization and accumulation of Nrf2 in the cytoplasm.
  2. Translocation to Nucleus: Once stabilized, Nrf2 translocates to the nucleus where it binds to antioxidant response elements (AREs) in the promoter regions of target genes.
  3. Gene Expression Modulation: This binding results in the upregulation of genes involved in antioxidant defense, detoxification processes, and anti-inflammatory responses.

Additionally, bardoxolone has been shown to inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), further contributing to its anti-inflammatory properties .

Physical and Chemical Properties Analysis

Bardoxolone exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide and methanol but has limited solubility in water.
  • Stability: The compound is relatively stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • pKa Values: Bardoxolone has specific pKa values that influence its ionization state at physiological pH, affecting its absorption and distribution within biological systems.

These properties are critical for determining the formulation strategies for bardoxolone in clinical settings .

Applications

Bardoxolone has several promising applications:

  1. Chronic Kidney Disease Treatment: Clinical trials have demonstrated that bardoxolone methyl significantly increases estimated glomerular filtration rate (eGFR) in patients with chronic kidney disease .
  2. Cancer Therapy: Due to its ability to modulate oxidative stress and inflammation, bardoxolone is being explored as an adjunct therapy in various cancers .
  3. Neuroprotective Effects: Research indicates potential neuroprotective roles due to its antioxidant properties, suggesting applications in neurodegenerative diseases.

Ongoing studies aim to further elucidate its therapeutic potential across different medical fields while addressing safety concerns related to cardiovascular risks observed in some trials .

Molecular Mechanisms of Bardoxolone in Cellular Pathways

Nrf2 Pathway Activation and Antioxidant Response Modulation

Bardoxolone methyl (CDDO-Me) functions as a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, the primary cellular defense system against oxidative and electrophilic stress. Under homeostatic conditions, Nrf2 is constitutively targeted for proteasomal degradation through its interaction with the Kelch-like ECH-associated protein 1 (Keap1), which acts as an adaptor for the Cul3-Rbx1 E3 ubiquitin ligase complex [1] [9]. Bardoxolone methyl contains α,β-unsaturated carbonyl groups that form reversible Michael adducts with specific cysteine residues in Keap1 (notably Cys151, Cys226, Cys613, and Cys624). This modification disrupts Keap1's ability to ubiquitinate Nrf2, leading to Nrf2 stabilization and accumulation [3] [5] [9].

Accumulated Nrf2 translocates to the nucleus, dimerizes with small Maf proteins, and binds to Antioxidant Response Elements (AREs) in the promoter regions of over 250 cytoprotective genes [5] [9]. This orchestrated transcriptional program enhances cellular detoxification and redox homeostasis through the upregulation of key enzymes:

Table 1: Major Nrf2-Dependent Antioxidant and Detoxification Genes Induced by Bardoxolone Methyl

Gene SymbolProtein NamePrimary FunctionReference
HMOX1Heme Oxygenase-1 (HO-1)Heme catabolism, antioxidant, anti-inflammatory [1] [5]
NQO1NAD(P)H Quinone Dehydrogenase 1Quinone detoxification, antioxidant [1] [3]
GCLCGlutamate-Cysteine Ligase Catalytic SubunitRate-limiting step in glutathione synthesis [5] [9]
GCLMGlutamate-Cysteine Ligase Modifier SubunitGlutathione synthesis regulation [5] [9]
GSTsGlutathione S-TransferasesConjugation of electrophiles to glutathione [3] [9]
TXNRD1Thioredoxin Reductase 1Reduction of oxidized thioredoxin, redox balance [5]

Proteomic studies confirm the selectivity of bardoxolone methyl for the Keap1-Nrf2 pathway. In wild-type mice, bardoxolone methyl (3 mg/kg) significantly altered the expression of 43 proteins, with most being established Nrf2 targets (e.g., Cytochrome P450 2A5: 17.2-fold increase, Glutathione S-transferase Mu 1: 5.9-fold increase). Crucially, only two of these proteins were similarly altered in Nrf2-knockout mice, demonstrating high pathway specificity [3]. This Nrf2-dependent antioxidant induction represents bardoxolone methyl's fundamental mechanism for combating oxidative stress in pathological contexts like chronic kidney disease and neurodegeneration.

NF-κB Inhibition and Anti-Inflammatory Signaling Suppression

Bardoxolone methyl exerts potent anti-inflammatory effects primarily through the suppression of Nuclear Factor kappa-B (NF-κB) signaling, a master regulator of pro-inflammatory gene expression. This occurs via a dual molecular mechanism involving direct inhibition of the Inhibitor of κB Kinase (IKK) complex and potential Nrf2-mediated cross-talk [1] [3] [5].

Similar to its interaction with Keap1, bardoxolone methyl's electrophilic groups enable it to bind covalently to Cys-179 within the activation loop of IKKβ, the catalytic subunit of the IKK complex [3]. This modification inhibits IKKβ kinase activity, preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB (typically p50/p65 heterodimers) in the cytoplasm. Consequently, NF-κB cannot translocate to the nucleus to activate transcription [1] [3].

Furthermore, Nrf2 activation by bardoxolone methyl contributes indirectly to NF-κB suppression. Nrf2 target genes, including HO-1, generate anti-inflammatory metabolites like carbon monoxide and biliverdin/bilirubin. More significantly, Nrf2 activation can compete for transcriptional coactivators like CREB-binding protein (CBP), which are essential for full NF-κB transcriptional activity [5]. This results in the downregulation of a broad spectrum of NF-κB-dependent pro-inflammatory mediators:

Table 2: Key Pro-inflammatory Mediators Suppressed by Bardoxolone Methyl via NF-κB Inhibition

Mediator TypeSpecific ExamplesBiological Consequence of InhibitionReference
CytokinesTNF-α, IL-1β, IL-6, IL-8Reduced leukocyte recruitment and activation; decreased systemic inflammation [1] [3]
ChemokinesMCP-1 (CCL2), RANTES (CCL5)Diminished monocyte/macrophage infiltration into tissues [3]
Adhesion MoleculesVCAM-1, ICAM-1, E-selectinReduced endothelial activation and leukocyte adhesion [1]
Enzymes (iNOS/COX-2)Inducible Nitric Oxide Synthase, Cyclooxygenase-2Decreased production of nitric oxide (NO) and prostanoids (e.g., PGE₂) [3] [5]

In cellular models relevant to kidney disease and osteoarthritis, bardoxolone methyl effectively suppresses the TBHP (tert-butyl hydroperoxide) or cytokine-induced expression of these mediators, confirming its role in interrupting the positive feedback loop between oxidative stress and inflammation [1] [2]. This NF-κB inhibitory activity is crucial for bardoxolone methyl's observed benefits in mitigating inflammatory tissue damage.

JAK/STAT Pathway Modulation and Implications for Fibrosis

While less extensively studied than its effects on Nrf2 and NF-κB, emerging evidence indicates that bardoxolone methyl influences the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway, particularly in the context of fibrotic processes [4]. The JAK/STAT pathway is a critical signaling hub for over 50 cytokines and growth factors. Upon ligand binding to cytokine receptors, associated JAKs (JAK1, JAK2, JAK3, TYK2) phosphorylate each other and specific tyrosine residues on the receptor, creating docking sites for STAT proteins (STAT1-6). Receptor-bound STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate target gene expression involved in proliferation, differentiation, inflammation, and fibrosis [4].

Bardoxolone methyl appears to modulate JAK/STAT signaling through several interconnected mechanisms:

  • Nrf2-Mediated Antioxidant Effects: Oxidative stress is a potent activator of JAK2 and STAT3. By enhancing cellular antioxidant capacity via Nrf2, bardoxolone methyl may indirectly dampen oxidative stress-induced JAK/STAT activation [4].
  • Inhibition of Upstream Cytokines: By suppressing NF-κB, bardoxolone methyl reduces the production of cytokines (e.g., IL-6, IL-11, OSM) that signal through JAK/STAT pathways [4].
  • Direct Modulation (Potential): Although less well-characterized than its effects on Keap1 or IKK, bardoxolone methyl's electrophilic nature suggests potential direct interactions with critical cysteine residues within JAK or STAT proteins, modulating their activity, though specific proteomic evidence for this is currently lacking compared to Keap1 and IKKβ [4].

The modulation of JAK/STAT signaling by bardoxolone methyl has significant implications for combating fibrosis, a common endpoint in chronic diseases like diabetic nephropathy and liver disease. Persistent JAK/STAT activation, particularly STAT3, promotes fibrosis by:

  • Stimulating the transcription of genes encoding extracellular matrix (ECM) components (e.g., Collagen I, III, IV, Fibronectin).
  • Enhancing the expression and activity of Tissue Inhibitor of Metalloproteinases (TIMPs), leading to reduced ECM degradation.
  • Promoting the activation and survival of myofibroblasts, the primary collagen-producing cells in fibrosis.
  • Facilitating the epithelial-to-mesenchymal transition (EMT), a process contributing to fibroblast accumulation [4].

Table 3: JAK/STAT-Dependent Profibrotic Factors Modulated by Bardoxolone Methyl

Profibrotic FactorRegulated by STAT IsoformRole in FibrosisImpact of Bardoxolone Methyl
Collagen I/III/IVSTAT3, STAT5, STAT6Major components of fibrotic extracellular matrixDownregulation (indirect evidence) [4]
TIMP-1STAT3Inhibits matrix metalloproteinases (MMPs), preventing ECM breakdownLikely suppression
TGF-β1STAT3 (signaling amplifier)Master regulator of fibroblast activation and ECM productionUpstream suppression via Nrf2/Smad7 [6]
PDGFSTAT1, STAT3, STAT5Potent fibroblast mitogen and chemoattractantPotential indirect reduction via cytokine suppression

Evidence supporting bardoxolone methyl's antifibrotic effects via JAK/STAT modulation includes studies showing it ameliorates renal fibrosis by upregulating Nrf2 and Smad7, an inhibitory Smad that antagonizes TGF-β1 signaling – a key driver of fibrosis that also interacts with JAK/STAT pathways [6]. This suggests that bardoxolone methyl disrupts a critical nexus between oxidative stress, inflammation, and fibrotic signaling.

Mitochondrial Function Enhancement via Oxidative Stress Reduction

Mitochondria are primary sites of reactive oxygen species (ROS) generation and key targets of oxidative damage. Bardoxolone methyl significantly enhances mitochondrial function and integrity primarily through its potent Nrf2-mediated antioxidant effects, leading to a reduction in mitochondrial oxidative stress [2] [3] [8].

Key mechanisms of mitochondrial protection include:

  • Scavenging Mitochondrial ROS: By inducing enzymes like Superoxide Dismutase 2 (SOD2, mitochondrial MnSOD), Glutathione Peroxidase (GPx), and Thioredoxin Reductase 2 (TXNRD2, mitochondrial isoform), bardoxolone methyl bolsters the mitochondrial antioxidant defense system, directly neutralizing superoxide anions (O₂•⁻) and hydrogen peroxide (H₂O₂) [5] [8].
  • Maintaining Mitochondrial Membrane Potential (ΔΨm): Oxidative stress, such as that induced by TBHP, causes mitochondrial depolarization (loss of ΔΨm), a hallmark of early mitochondrial dysfunction and a trigger for apoptosis. Bardoxolone methyl (0.025–0.05 µM) prevents TBHP-induced ΔΨm collapse in rat chondrocytes, as demonstrated by preserved JC-1 aggregate (red fluorescence) formation in flow cytometry and microscopy assays [2].
  • Improving Mitochondrial Respiration: Excessive ROS damages mitochondrial proteins, lipids, and DNA, impairing the electron transport chain (ETC). Bardoxolone methyl improves oxidative phosphorylation capacity. In MCF7 breast cancer cells, bardoxolone methyl significantly reduced basal and maximal mitochondrial oxygen consumption rates (OCR), indicating altered but potentially more efficient respiration under stress conditions or reduced electron leak [8]. This effect was exacerbated in the presence of fatty acids, suggesting an interaction with substrate utilization.
  • Modulating Mitochondrial Biogenesis: Nrf2 activation can promote the expression of Nuclear respiratory factor 1 (NRF1), a key regulator of genes involved in mitochondrial biogenesis and function [5].
  • Reducing Apoptosis: Mitochondrial ROS and membrane depolarization are potent inducers of the intrinsic apoptotic pathway. Bardoxolone methyl prevents the mitochondrial release of cytochrome c and subsequent activation of caspases (e.g., caspase-3) in chondrocytes exposed to TBHP, thereby reducing apoptosis [2]. This is associated with decreased expression of pro-apoptotic Bax and increased levels of anti-apoptotic Bcl-2 family members.

Table 4: Effects of Bardoxolone Methyl on Mitochondrial Parameters in Cellular Models

Mitochondrial ParameterInducing StressorEffect of Bardoxolone MethylCell Type/ModelReference
ROS ProductionTBHP (25 mM)Significant reduction (↓ Malondialdehyde (MDA), ↑ SOD activity)Rat chondrocytes [2]
Membrane Potential (ΔΨm)TBHP (25 mM)Prevention of depolarization (JC-1 staining)Rat chondrocytes [2]
Oxygen Consumption Rate (OCR)Basal & MaximalSignificant reduction (↓ Glycolytic capacity/reserve, ↓ OxPhos)MCF7 Breast Cancer Cells [8]
ApoptosisTBHP (25 mM)↓ Cytochrome c release, ↓ Cleaved caspase-3, ↓ Bax expressionRat chondrocytes [2]
Metabolic FunctionPalmitate (Fatty Acid)Enhanced inhibition of migration & OxPhosMCF7 Breast Cancer Cells [8]

Importantly, the mitochondrial protection conferred by bardoxolone methyl is critically dependent on its antioxidant activity. In MCF7 cells, the impairment of mitochondrial respiration induced by bardoxolone methyl was prevented by co-treatment with the antioxidant N-acetyl cysteine (NAC), confirming that bardoxolone methyl's effects on metabolism are mediated through ROS-dependent pathways [8]. This highlights the central role of redox balance restoration in bardoxolone methyl's enhancement of mitochondrial health, which is crucial for cellular energy production and survival in stressed tissues like the diabetic kidney or osteoarthritic joint.

Properties

CAS Number

218600-44-3

Product Name

Bardoxolone

IUPAC Name

(4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxylic acid

Molecular Formula

C31H41NO4

Molecular Weight

491.7 g/mol

InChI

InChI=1S/C31H41NO4/c1-26(2)10-12-31(25(35)36)13-11-30(7)23(19(31)16-26)20(33)14-22-28(5)15-18(17-32)24(34)27(3,4)21(28)8-9-29(22,30)6/h14-15,19,21,23H,8-13,16H2,1-7H3,(H,35,36)/t19-,21-,23-,28-,29+,30+,31-/m0/s1

InChI Key

TXGZJQLMVSIZEI-UQMAOPSPSA-N

SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)O)C

Solubility

Soluble in DMSO

Synonyms

CDDO; RTA 401; RTA-401; RTA401; Bardoxolone

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)O)C

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.